2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine
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Overview
Description
2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines This compound is characterized by a fused ring system consisting of a cyclopentane ring and a pyridine ring, with a methoxy group at the 2-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . This reaction proceeds under mild conditions and yields the desired cyclopenta[b]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can introduce various functional groups at the methoxy or amine positions.
Scientific Research Applications
2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used as a corrosion inhibitor for metals, as demonstrated by its derivatives.
Mechanism of Action
The mechanism of action of 2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can be compared with other cyclopenta[b]pyridine derivatives, such as:
- 2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carboxylic acid
- 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
These compounds share the cyclopenta[b]pyridine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the amine group in this compound makes it unique and potentially more versatile in certain chemical and biological contexts.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-5-2-6-7(10)3-4-8(6)11-9/h2,5,7H,3-4,10H2,1H3 |
InChI Key |
IEXWUJPASXBOTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(CC2)N |
Origin of Product |
United States |
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